2-Ethoxychroman
Overview
Description
2-Ethoxychroman is a heterocyclic organic compound belonging to the chroman family. It is characterized by a chroman ring structure with an ethoxy group attached to the second carbon atom. This compound is a colorless liquid with a sweet odor and is used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxychroman can be achieved through several methods. One common approach involves the reaction of chroman-2-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed coupling reactions can facilitate the formation of the ethoxy group on the chroman ring. This method is advantageous due to its high selectivity and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxychroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanones or chromanols.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed:
Scientific Research Applications
2-Ethoxychroman has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: this compound is utilized in the development of materials with specific optical and electronic properties .
Mechanism of Action
The mechanism of action of 2-Ethoxychroman involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, this compound can interact with signaling pathways related to inflammation and cell survival .
Comparison with Similar Compounds
Chromane: A parent compound with a similar ring structure but without the ethoxy group.
Chroman-2-one: A related compound with a ketone group at the second carbon atom.
2-Methoxychroman: A compound with a methoxy group instead of an ethoxy group.
Comparison: 2-Ethoxychroman is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. Compared to chromane, this compound exhibits different reactivity and solubility characteristics. The ethoxy group also influences the compound’s biological activity, making it a valuable molecule for various research applications .
Properties
IUPAC Name |
2-ethoxy-3,4-dihydro-2H-chromene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-12-11-8-7-9-5-3-4-6-10(9)13-11/h3-6,11H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPALXIFLOLAXEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559350 | |
Record name | 2-Ethoxy-3,4-dihydro-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10419-35-9 | |
Record name | 2-Ethoxy-3,4-dihydro-2H-1-benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-ethoxychroman used to study the mechanism of the designed G-quadruplex alkylating agents?
A1: this compound itself doesn't directly interact with G-quadruplexes. Instead, it serves as a valuable tool for studying the mechanism of the newly developed alkylating agents. The agents, naphthalene diimides tethered to quinone-methide precursors, are activated at 40°C, generating reactive quinone-methide intermediates. These intermediates are highly electrophilic and can form covalent bonds with DNA. To confirm the involvement of quinone-methide in the alkylation process, researchers introduced this compound into the reaction mixture. This compound acts as a trapping agent, reacting with the quinone-methide intermediate via a hetero Diels-Alder [4+2] cycloaddition reaction []. This trapping reaction effectively captures the transient intermediate, providing strong evidence for its presence and role in the alkylation mechanism.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.